Thioridazine 5-Sulfoxide
Overview
Description
Synthesis Analysis
Thioridazine 5-Sulfoxide and related thiazine derivatives are synthesized through various chemical reactions that manipulate the thiazine scaffold, a nitrogen and sulfur-based heterocyclic molecule. These synthesis methods are designed to introduce the sulfoxide functional group into the Thioridazine structure, enhancing the molecule's pharmacological profile. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity of these derivatives (Sahiba et al., 2020).
Scientific Research Applications
Light-Induced Racemization : A study by Eap et al. (1991) in "Therapeutic Drug Monitoring" highlighted that light-induced racemization of thioridazine 5-sulfoxide in plasma and urine could contribute to cardiotoxicity, suggesting a need for further research on its stereoselectivity (Eap, Souche, Koeb, & Baumann, 1991).
Cardiotoxicity in Rat Hearts : Research by Hale and Poklis (1984) in "Toxicology Letters" indicated that thioridazine 5-sulfoxide may partially cause cardiotoxicity by increasing P-R and Q-T intervals and causing delays in conduction and A-V block in isolated rat hearts (Hale & Poklis, 1984).
Stereoselective Analysis : Bertucci et al. (2010) in the "Journal of Pharmaceutical and Biomedical Analysis" discussed using circular dichroism spectroscopy to assign the absolute configuration at the sulfur atom of thioridazine metabolites, aiding in understanding the correlation between stereochemistry and drug activity or toxicity (Bertucci et al., 2010).
Diastereoisomers in Serum and Urine : A study by Hale and Poklis (1985) in the "Journal of Analytical Toxicology" showed that chronic thioridazine administration produces equal concentrations of diastereoisomers in serum and urine, indicating no stereoselective biotransformation or renal clearance (Hale & Poklis, 1985).
Pharmacokinetics Interaction with SSRIs : A study by Daniel et al. (1999) in "Experimental and Toxicologic Pathology" found that selective serotonin reuptake inhibitors (SSRIs) significantly increase the pharmacokinetics of thioridazine and its metabolites in the plasma, posing potential risks for patients with psychiatric illnesses (Daniel, Syrek, Haduch, & Wójcikowski, 1999).
Metabolic Pathways in Bovine Liver : Traficante et al. (1979) in "Biochemical Pharmacology" demonstrated that bovine liver preferentially sulfoxidizes chlorpromazine to form inactive ring-sulfoxide, while thioridazine preferentially sulfoxidizes to form the active metabolite mesoridazine, showing varying pharmacological effects (Traficante, Siekierski, Sakalis, & Gershon, 1979).
properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDFFVBQCMLXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998951 | |
Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioridazine 5-Sulfoxide | |
CAS RN |
7776-05-8 | |
Record name | Thioridazine-5-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIORIDAZINE 5-SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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